molecular formula C20H21NO B12287508 3-Hydroxy cyclobenzaprine

3-Hydroxy cyclobenzaprine

Cat. No.: B12287508
M. Wt: 291.4 g/mol
InChI Key: UHLPYBQGKLHIFK-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HydroxyCyclobenzaprine-d6: is a deuterated analog of 3-HydroxyCyclobenzaprine, a metabolite of Cyclobenzaprine. Cyclobenzaprine is a muscle relaxant commonly used to treat muscle spasms. The deuterated form, 3-HydroxyCyclobenzaprine-d6, is often used in scientific research due to its stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-HydroxyCyclobenzaprine-d6 typically involves the deuteration of Cyclobenzaprine followed by hydroxylation. The process begins with the introduction of deuterium atoms into the Cyclobenzaprine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of 3-HydroxyCyclobenzaprine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium sources and hydroxylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-HydroxyCyclobenzaprine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-HydroxyCyclobenzaprine-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-HydroxyCyclobenzaprine-d6 is similar to that of Cyclobenzaprine. It acts as a central nervous system depressant, primarily targeting the brainstem to reduce muscle hyperactivity. The compound interacts with serotonin receptors, particularly the 5-HT2 receptor, to exert its muscle relaxant effects. The deuterated form, 3-HydroxyCyclobenzaprine-d6, provides additional stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

    Cyclobenzaprine: The parent compound, used as a muscle relaxant.

    3-HydroxyCyclobenzaprine: The non-deuterated analog.

    N-DesmethylCyclobenzaprine: A metabolite of Cyclobenzaprine with similar properties.

    Cyclobenzaprine N-oxide: Another metabolite with distinct chemical properties.

Uniqueness: The deuterated form also exhibits different pharmacokinetic properties, making it valuable for research applications .

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol

InChI

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+

InChI Key

UHLPYBQGKLHIFK-UFWORHAWSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.